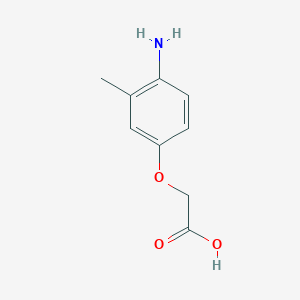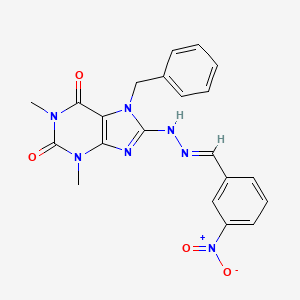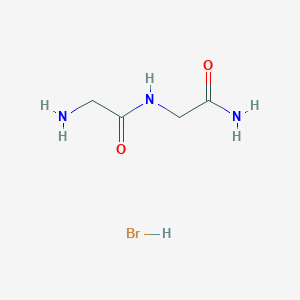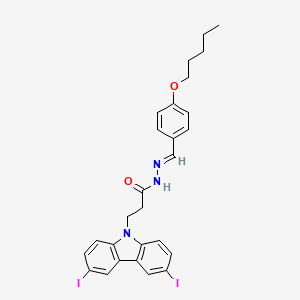
2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸 2-オキソ-2-フェニルエチルエステルは、キノリン系に属する複雑な有機化合物です。この化合物は、臭素、塩素、カルボン酸エステル基で置換されたキノリン環の存在を特徴としています。
準備方法
合成経路および反応条件
2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸 2-オキソ-2-フェニルエチルエステルの合成は、通常、多段階の有機反応を含みます。一般的な方法の1つは、酸性条件下で2-フェニルエチルアミンと2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸を縮合させることです。反応は通常、チオニルクロリドまたはオキシ塩化リンなどの脱水剤の存在下で行われ、カルボン酸エステルの形成を促進します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、連続フローリアクターや自動合成システムを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸 2-オキソ-2-フェニルエチルエステルは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されてキノリン N-オキシド誘導体を形成することができます。
還元: 還元反応により、官能基が還元されたキノリン誘導体を生成することができます。
置換: 化合物中の臭素原子と塩素原子は、求核置換反応により他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核試薬は、置換反応に使用されます。
生成される主な生成物
酸化: キノリン N-オキシド誘導体。
還元: 還元されたキノリン誘導体。
置換: 様々な官能基を持つ置換キノリン誘導体。
科学研究への応用
2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸 2-オキソ-2-フェニルエチルエステルは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として研究されています。
工業: 先端材料や化学センサーの開発に使用されています。
科学的研究の応用
2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸 2-オキソ-2-フェニルエチルエステルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節することができます。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、潜在的な抗がん作用をもたらす可能性があります。正確な分子経路と標的はまだ調査中です。
類似化合物の比較
類似化合物
- 2-(4-ブロモフェニル)-1,3-ジオキソ-5-イソインドリンカルボン酸 2-オキソ-2-フェニルエチルエステル
- 6-ブロモ-2-(4-ブロモフェニル)-4-キノリンカルボン酸 2-オキソ-2-フェニルエチルエステル
独自性
2-(4-ブロモフェニル)-6-クロロキノリン-4-カルボン酸 2-オキソ-2-フェニルエチルエステルは、キノリン環に臭素と塩素の両方の置換基が存在するという点でユニークです。この構造的特徴は、類似化合物と比較して、独特の化学的性質と反応性を付与します。さらに、これらの置換基とカルボン酸エステル基の組み合わせは、様々な科学的用途の可能性を高めます。
類似化合物との比較
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate
Uniqueness
2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine substituents on the quinoline ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Additionally, the combination of these substituents with the carboxylate ester group enhances its potential for diverse scientific applications.
特性
分子式 |
C24H15BrClNO3 |
|---|---|
分子量 |
480.7 g/mol |
IUPAC名 |
phenacyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C24H15BrClNO3/c25-17-8-6-15(7-9-17)22-13-20(19-12-18(26)10-11-21(19)27-22)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2 |
InChIキー |
OPRBHKKCEOPJER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)



![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

